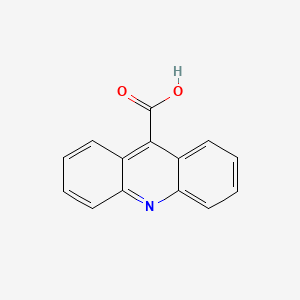

9-Acridinecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 386. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

acridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRYQBAAHMBIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201524 | |

| Record name | 9-Acridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-90-3 | |

| Record name | 9-Acridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acridinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5336-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 9-Acridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 9-acridinecarboxylic acid, a key intermediate in the development of various biologically active compounds and materials.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its planar tricyclic structure allows for intercalation into DNA, forming the basis for the development of anticancer agents and fluorescent probes. Furthermore, its derivatives are explored as chemiluminescent labels and corrosion inhibitors. This guide details established methods for its synthesis and purification, providing researchers with the necessary protocols to obtain high-purity material.

Synthesis Methodologies

Several synthetic pathways to this compound have been established, each with distinct advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most prominent methods include the hydrolysis of 9-cyanoacridine, oxidation of 9-methylacridine, and the Ullmann condensation followed by cyclization.

This method involves the acid-catalyzed hydrolysis of 9-cyanoacridine to the corresponding carboxylic acid.

Experimental Protocol:

-

Dissolve 4 g of 9-cyanoacridine in 40 cm³ of sulfuric acid containing 10% by weight of distilled water.

-

Heat the mixture at 100°C for 2 hours.

-

Slowly add 10.7 g of sodium nitrite with continuous stirring.

-

Continue heating the resulting mixture at 100°C for an additional 2 hours.

-

Pour the reaction mixture into 650 cm³ of cold, distilled water to precipitate the solid product.

-

Isolate the precipitate by filtration.

-

The purification of the crude product is detailed in the purification section.[1]

This approach utilizes the oxidation of the methyl group at the 9-position of the acridine ring to a carboxylic acid.

Experimental Protocol:

-

In a reaction vessel, combine 9-methylacridine, an oxidant, and an oxidation catalyst in a molar ratio of 1:4-8:0.03-0.06. The weight ratio of 9-methylacridine to the solvent should be between 1:3 and 1:8.

-

Heat the reaction mixture to a temperature between 80-120°C for 1-3 hours.

-

Upon completion of the reaction, the this compound is separated from the reaction liquid.

-

The crude product is then purified.[2]

A classical approach to the acridine scaffold is the Ullmann condensation to form an N-arylanthranilic acid, which is then cyclized to an acridone. The acridone is subsequently converted to 9-chloroacridine and then to the target carboxylic acid, though direct routes from the acridone exist. The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an amine.[3][4][5][6][7]

Experimental Protocol (General Steps):

-

Ullmann Condensation: React o-chlorobenzoic acid with an appropriate aniline in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling solvent like DMF to synthesize the N-phenylanthranilic acid intermediate.[8]

-

Cyclization: The N-phenylanthranilic acid is then cyclized to acridone using a dehydrating agent such as polyphosphoric acid or sulfuric acid at elevated temperatures.[4]

-

Conversion to 9-Chloroacridine: The acridone is treated with phosphorus oxychloride to yield 9-chloroacridine.[8][9]

-

Formation of this compound: The 9-chloroacridine can be converted to this compound through various nucleophilic substitution reactions followed by hydrolysis, such as reaction with cyanide followed by hydrolysis as described in section 2.1.

Purification

The purification of crude this compound is crucial to remove unreacted starting materials, byproducts, and inorganic salts. The most common method is based on its acidic nature.

Experimental Protocol:

-

Dissolve the crude solid material in a minimum quantity of a 1 M sodium hydroxide solution.

-

Filter the resulting solution to remove any insoluble impurities.

-

Make the filtrate slightly acidic by the addition of a 50% (by volume) solution of sulfuric acid in water, which will precipitate the purified this compound.

-

Isolate the precipitated this compound by filtration.

-

Dry the final product in vacuo.[1]

Recrystallization from a suitable solvent can also be employed for further purification.

Data Presentation

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉NO₂ | [10] |

| Molecular Weight | 223.23 g/mol (anhydrous basis) | [10] |

| Melting Point | 290°C (decomposition) | [11] |

| Appearance | Yellow solid powder | [2] |

| Purity (Commercial) | ≥97% | [11] |

Table 2: Synthesis Yields for Acridine Derivatives (Illustrative)

| Derivative | Synthesis Method | Yield | Reference |

| 7-ethylacridine-4-carboxylic acid | Ullmann Acridine Synthesis | 82% | [4] |

| 8-(acridin-9-ylamino) octanoic acid | From 9-chloroacridine and 8-aminooctanoic acid | 30% | [12] |

| 9-[(4′-Methyl)phenylamino]acridine | From 9-chloroacridine and 2-aminobenzoic acid | 90% | [8] |

| 9-Chloroacridine | From N-phenylanthranilic acid and POCl₃ | 85% | [8] |

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound via hydrolysis.

Caption: Workflow for the synthesis of this compound via oxidation.

Caption: General purification workflow for this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. CN111777556A - Method for preparing acridine 9-carboxylic acid by oxidation method - Google Patents [patents.google.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Acridine-9-carboxylic acid | C14H9NO2 | CID 94721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 9-吖啶羧酸 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 9-Acridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 9-Acridinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, offering a clear and concise presentation of quantitative data for comparative analysis.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Yellow solid | [1] |

| Molecular Formula | C₁₄H₉NO₂ | [1][2] |

| Molecular Weight | 223.23 g/mol | [2][3] |

| Melting Point | 290 °C (decomposes) | [1][4] |

| Boiling Point | 480.4 °C at 760 mmHg | [1] |

| Flash Point | 244.3 °C | [1] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | Sparingly soluble / Negligible | [1][4] |

| LogP | 3.08 | [4] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized for organic compounds and are applicable to this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[1][5]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]

-

The assembly is placed in a heating bath (e.g., oil bath or a metal block apparatus).

-

The sample is heated slowly, at a rate of approximately 2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[5] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Determination of Solubility

The solubility of this compound in various solvents can be determined through a standardized procedure.[6][7]

Procedure:

-

A small, measured amount (e.g., 25 mg) of this compound is placed in a test tube.[6]

-

A specific volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[6]

-

After each addition, the test tube is vigorously shaken for a set period (e.g., 60 seconds).[6][8]

-

The compound is classified as soluble if it dissolves completely. If it does not, it is considered insoluble in that solvent under the tested conditions.[8]

-

For water-insoluble compounds, subsequent tests can be performed with acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to assess the presence of basic and acidic functional groups, respectively.[7]

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, can be determined using the shake-flask method followed by quantification with High-Performance Liquid Chromatography (HPLC).[9][10]

Procedure:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (pH 7.4 buffer), which have been pre-saturated with each other.[9]

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to separate.[9]

-

Aliquots are taken from both the n-octanol and the aqueous layers.

-

The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC with UV detection.[9]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is then calculated as the base-10 logarithm of P.[10]

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route for this compound, proceeding via an oxidation method from 9-methylacridine.

Caption: Workflow for the synthesis of this compound via oxidation.

Biological Activity Context: DNA Intercalation

While a specific signaling pathway for this compound is not well-defined, its structural similarity to other acridine derivatives suggests a potential mechanism of action involving DNA intercalation. This process is crucial for the observed cytotoxic and antitumor activities of many acridine compounds.[2][11]

Caption: Conceptual pathway of DNA intercalation by acridine compounds.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. This compound 97 332927-03-4 [sigmaaldrich.com]

- 3. Acridine-9-carboxylic acid | C14H9NO2 | CID 94721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chem.ws [chem.ws]

- 9. agilent.com [agilent.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Synthesis, Aqueous Reactivity, and Biological Evaluation of Carboxylic Acid Ester-Functionalized Platinum–Acridine Hybrid Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

9-Acridinecarboxylic Acid Derivatives and Analogs: A Technical Guide for Drug Development

Introduction

Acridine, a nitrogen-containing heterocyclic aromatic compound, serves as the foundational scaffold for a diverse and potent class of molecules with significant therapeutic potential. Among these, 9-acridinecarboxylic acid derivatives and their analogs have garnered substantial interest within the scientific community, particularly in the fields of oncology, microbiology, and neurodegenerative disease research. The planar nature of the acridine ring system facilitates its intercalation into DNA, a primary mechanism that disrupts cellular processes and can lead to apoptosis in rapidly dividing cells.[1] This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a targeted focus on providing researchers, scientists, and drug development professionals with the critical information needed to advance their research.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often involves multi-step processes, with two classical methods being the Ullmann condensation and the Pfitzinger reaction.

Ullmann Condensation for N-Phenylanthranilic Acid Precursors

A common route to 9-acridone, a precursor to many 9-substituted acridines, involves the Ullmann condensation to form N-phenylanthranilic acid. This reaction couples an aniline derivative with an o-halobenzoic acid in the presence of a copper catalyst.[2] The resulting N-phenylanthranilic acid can then be cyclized to acridone using a strong acid such as sulfuric acid.[3]

Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Analogs

The Pfitzinger reaction provides a pathway to quinoline-4-carboxylic acids, which are structurally analogous to acridine derivatives. This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base.[4] The reaction proceeds through the opening of the isatin ring to form an intermediate that then cyclizes with the carbonyl compound to yield the quinoline ring system.[4]

Biological Activities and Therapeutic Potential

This compound derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

The most extensively studied application of these compounds is in oncology. Their ability to intercalate into DNA and inhibit topoisomerase enzymes makes them potent cytotoxic agents against a variety of cancer cell lines.[5]

Table 1: Anticancer Activity of Selected this compound Derivatives and Analogs

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 9-Anilinoacridine Derivative | Lung (A-549) | MTT | 18.75 | [6] |

| 9-Anilinoacridine Derivative | Cervical (HeLa) | MTT | 13.75 | [6] |

| Acridine-Chalcone Hybrid | Breast (MDA-MB-231) | MTT | <10 | [7] |

| Acridine-Chalcone Hybrid | Breast (MCF-7) | MTT | <10 | [7] |

| Spiro-Acridine Derivative | Colorectal (HCT-116) | MTT | <10 | [7] |

| Spiro-Acridine Derivative | Leukemia (Jurkat) | MTT | <10 | [7] |

Antibacterial and Antiparasitic Activity

Certain derivatives of this compound have demonstrated efficacy against various bacterial and parasitic strains. The mechanism of action is often attributed to DNA intercalation, which disrupts microbial replication.

Mechanism of Action

The biological effects of this compound derivatives are primarily mediated through their interaction with DNA and the inhibition of key cellular enzymes.

DNA Intercalation

The planar aromatic structure of the acridine core allows these molecules to insert between the base pairs of the DNA double helix.[1] This intercalation leads to a distortion of the DNA structure, which can inhibit the processes of DNA replication and transcription.[1]

Topoisomerase Inhibition

Many this compound derivatives are potent inhibitors of topoisomerase I and II. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[8] By stabilizing the topoisomerase-DNA covalent complex, these compounds lead to the accumulation of DNA strand breaks, which in turn triggers cell cycle arrest and apoptosis.[5][8]

Signaling Pathways

The cellular response to DNA damage induced by this compound derivatives involves complex signaling cascades.

Topoisomerase II Inhibition-Induced Cell Cycle Arrest and Apoptosis

Inhibition of topoisomerase II by these compounds leads to the formation of DNA double-strand breaks. This damage activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which in turn phosphorylate and activate downstream checkpoint kinases such as Chk1 and Chk2.[9] This cascade ultimately leads to the activation of p53, which can induce cell cycle arrest in the G2 phase or trigger apoptosis.[9] Some topoisomerase II inhibitors have also been shown to induce the expression of the Fas ligand (FasL), initiating apoptosis through the extrinsic pathway.[8]

Intrinsic Apoptosis Pathway

The DNA damage caused by these compounds can also trigger the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, which then activates caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell death.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

This protocol describes a microwave-assisted Ullmann condensation for the synthesis of N-phenylanthranilic acid.[11]

-

Materials: 2-chlorobenzoic acid, aniline, anhydrous potassium carbonate, copper powder, dimethylformamide (DMF).

-

Procedure:

-

In a microwave-safe reaction vessel, combine 2-chlorobenzoic acid (1 equivalent), aniline (2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper powder.

-

Add DMF as the solvent.

-

Irradiate the mixture in a microwave reactor at a specified power (e.g., 240 W) and time (e.g., 90 seconds).[11]

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into water.

-

Acidify with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol/water.[12]

-

Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Reaction

This protocol outlines the synthesis of a quinoline-4-carboxylic acid derivative using the Pfitzinger reaction.[13][14]

-

Materials: Isatin, a carbonyl compound (e.g., acetophenone), potassium hydroxide, ethanol.

-

Procedure:

-

Dissolve potassium hydroxide in ethanol in a round-bottom flask.

-

Add isatin to the solution and stir to facilitate ring opening.[13]

-

Add the carbonyl compound (e.g., acetophenone) dropwise to the mixture.

-

Reflux the reaction mixture for several hours.[13]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify to precipitate the quinoline-4-carboxylic acid derivative.

-

Collect the product by filtration, wash, and purify by recrystallization.

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds.[15][16]

-

Materials: 96-well plates, cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[16]

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

References

- 1. benchchem.com [benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [wap.guidechem.com]

- 13. benchchem.com [benchchem.com]

- 14. ijsr.net [ijsr.net]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Unveiling the Spectral Secrets of 9-Acridinecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 9-Acridinecarboxylic acid (9-ACA), a heterocyclic compound of significant interest in various scientific domains, including drug development and material science. This document details the absorption, fluorescence, and phosphorescence characteristics of 9-ACA, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its photophysical behavior.

Core Spectral Properties of this compound

This compound exhibits distinct spectral features that are influenced by its molecular structure and the surrounding solvent environment. The presence of the acridine ring system, a conjugated aromatic structure, coupled with the carboxylic acid group at the 9-position, dictates its interaction with electromagnetic radiation.

UV-Vis Absorption Spectra

The absorption spectrum of 9-ACA is characterized by multiple bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the acridine moiety.[1][2] The position and intensity of these absorption bands are sensitive to the polarity and hydrogen-bonding capacity of the solvent.[2] In general, the long-wavelength absorption band of 9-ACA experiences a blue shift (hypsochromic shift) in protic solvents due to strong hydrogen-bonding interactions with the solvent molecules, which can lead to partial deprotonation of the carboxylic acid.[2]

Table 1: UV-Vis Absorption Maxima (λ_abs) of this compound in Various Solvents

| Solvent | λ_abs (nm) |

| Tetrahydrofuran (THF) | ~360 (structured band) |

| Methanol | Blue-shifted compared to THF |

| Aqueous Solution (near neutral to slightly acidic) | Zwitterionic form predominates |

Note: The data presented is a summary from the cited literature. Specific values can vary based on experimental conditions.

Fluorescence Spectra

This compound is a fluorescent molecule, and its emission properties are a key area of study. Unlike some related compounds, 9-ACA does not exhibit a large Stokes-shifted fluorescence emission band in neutral organic solvents or water.[1] The fluorescence quantum yields (Φf) and lifetimes (τf) of 9-ACA are significantly influenced by the solvent's hydrogen-bonding capacity, with an observed increase in these values in hydrogen-bonding solvents.[1] In near-neutral to slightly acidic aqueous solutions, 9-ACA primarily exists in a zwitterionic form.[1]

Table 2: Fluorescence Properties of this compound in Various Solvents

| Solvent | Emission Maxima (λ_em) (nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Tetrahydrofuran (THF) | Structured, mirror image of absorption | - | - |

| Methanol | Red-shifted relative to THF | Increases with H-bonding capacity | Increases with H-bonding capacity |

| Aqueous Solution (near neutral) | - | - | - |

Note: The data presented is a summary from the cited literature. Specific values can vary based on experimental conditions.

Phosphorescence Spectra

Experimental Protocols

This section outlines the detailed methodologies for conducting key spectral measurements of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of 9-ACA in a given solvent.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvent (e.g., THF, Methanol, buffered aqueous solution)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer (single or double beam)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 9-ACA of a known concentration (e.g., 1 mM) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the desired wavelength range for scanning (e.g., 200-500 nm).

-

Use a cuvette filled with the pure solvent as a blank to zero the instrument.

-

-

Measurement:

-

Rinse a clean quartz cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Record the absorption spectrum.

-

Identify the wavelengths of maximum absorbance (λ_max).

-

-

Data Analysis:

-

Plot absorbance at λ_max versus concentration to generate a Beer-Lambert plot.

-

The molar absorptivity (ε) can be calculated from the slope of this plot (Slope = ε * path length).

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, fluorescence quantum yield, and fluorescence lifetime of 9-ACA.

Materials:

-

This compound (high purity)

-

Spectroscopic grade solvents

-

Fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

A. Excitation and Emission Spectra:

-

Sample Preparation: Prepare a dilute solution of 9-ACA in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

-

Emission Spectrum:

-

Set the excitation monochromator to a wavelength of high absorption for 9-ACA (e.g., a λ_max from the UV-Vis spectrum).

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the emission spectrum.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity.

-

Scan the excitation monochromator over a range of shorter wavelengths to record the excitation spectrum.

-

B. Relative Fluorescence Quantum Yield (Φ_f):

-

Prepare solutions of the 9-ACA sample and a quantum yield standard with identical absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.[7]

C. Fluorescence Lifetime (τ_f):

-

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).[2]

-

A pulsed light source (e.g., a laser diode or LED) excites the sample.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these time differences is constructed, which represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ_f).

Phosphorescence Spectroscopy

Objective: To measure the phosphorescence emission spectrum of 9-ACA.

Materials:

-

This compound (high purity)

-

Solvent that forms a rigid glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran).

-

Phosphorimeter or a spectrofluorometer with a phosphorescence accessory (including a cooled sample holder and a means to gate the detector).

-

Dewar flask for liquid nitrogen.

Procedure:

-

Sample Preparation: Prepare a solution of 9-ACA in the chosen solvent.

-

Instrument Setup:

-

Cool the sample to a low temperature (typically 77 K) using liquid nitrogen to minimize non-radiative decay and collisional quenching.

-

Use a pulsed excitation source.

-

Gate the detector so that it only collects the emission after the initial fluorescence has decayed (i.e., after a delay of microseconds to milliseconds).[6]

-

-

Measurement:

-

Excite the sample at an appropriate absorption wavelength.

-

Scan the emission monochromator to record the phosphorescence spectrum.

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the spectral analysis of this compound.

Caption: Workflow for the photophysical characterization of this compound.

Caption: Simplified Jablonski diagram illustrating the electronic transitions of 9-ACA.

This guide provides a foundational understanding of the spectral properties of this compound, offering valuable data and methodologies for researchers in drug development and related scientific fields. Further investigation into the phosphorescence characteristics and the application of this molecule in various biological and material systems is warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Quenching of the triplet state of acridine by chromium (III) complexes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Video: Fluorescence and Phosphorescence: Instrumentation [jove.com]

- 7. Virtual Labs [mfs-iiith.vlabs.ac.in]

An In-depth Technical Guide to 9-Acridinecarboxylic Acid (CAS: 5336-90-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Acridinecarboxylic acid (9-ACA), a heterocyclic organic compound, serves as a pivotal scaffold in medicinal chemistry and materials science. Its planar acridine core facilitates intercalation into DNA, a mechanism central to the biological activity of many of its derivatives. This technical guide provides a comprehensive overview of 9-ACA, encompassing its physicochemical properties, synthesis, and known biological activities. While quantitative cytotoxicity data for 9-ACA itself is limited in the public domain, this document summarizes available data for structurally related derivatives to provide a contextual understanding of its potential. Detailed experimental protocols for its synthesis and for key biological assays associated with acridine derivatives are provided, alongside visualizations of its synthesis and potential signaling pathway interactions. This guide is intended to be a valuable resource for researchers and professionals engaged in the exploration and application of acridine-based compounds in drug discovery and development.

Chemical and Physical Properties

This compound is a yellow crystalline solid. Its core structure consists of three fused aromatic rings, forming the acridine heterocycle, with a carboxylic acid group at the 9-position. This structure imparts a unique combination of chemical and physical properties that are foundational to its utility.

| Property | Value | Reference |

| CAS Number | 5336-90-3 | [1] |

| Molecular Formula | C₁₄H₉NO₂ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Melting Point | 290 °C (decomposes) | [2] |

| Appearance | Yellow to amber crystalline powder | [3] |

| Solubility | Soluble in water, ethanol, pyridine, acetic acid, and acetonitrile. | [3] |

| pKa | Estimated to be 6.2 | [4] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of 9-cyanoacridine. This method provides a reliable route to the target compound.

Synthesis Workflow

Detailed Experimental Protocol

This protocol is adapted from a known literature procedure[5].

Materials:

-

9-Cyanoacridine (4 g)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

Sodium nitrite (NaNO₂) (10.7 g)

-

1 M Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve 4 g of 9-cyanoacridine in 40 cm³ of a sulfuric acid solution containing 10% by weight of distilled water.

-

Heat the mixture to 100 °C and maintain this temperature for 2 hours with continuous stirring.

-

Slowly add 10.7 g of sodium nitrite to the mixture while maintaining stirring.

-

Continue heating the resulting mixture at 100 °C for an additional 2 hours.

-

Pour the reaction mixture into 650 cm³ of cold, distilled water to precipitate the product.

-

Isolate the solid precipitate by filtration.

-

Dissolve the precipitate in the minimum required quantity of 1 M sodium hydroxide solution.

-

Filter the resulting solution to remove any insoluble impurities.

-

Make the filtrate slightly acidic by the addition of a 50% (by volume) solution of sulfuric acid in water to precipitate the this compound.

-

Collect the precipitated this compound by filtration and dry it in vacuo.

Biological Activity and Mechanism of Action

The biological activities of acridine derivatives are primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair[5][6]. While specific data for this compound is sparse, the activities of its derivatives provide strong indications of its potential mechanisms.

DNA Intercalation

The planar aromatic structure of the acridine ring allows it to insert between the base pairs of the DNA double helix[7]. This intercalation distorts the DNA structure, interfering with the binding of DNA-processing enzymes and ultimately disrupting cellular processes like transcription and replication[5].

Topoisomerase Inhibition

Acridine derivatives are known to act as topoisomerase poisons[8]. They stabilize the covalent complex formed between topoisomerase and DNA, leading to the accumulation of DNA strand breaks and subsequently triggering apoptosis[8]. Both topoisomerase I and II can be targeted by different acridine derivatives[9][10].

Potential Signaling Pathway Involvement

While direct evidence for this compound is lacking, studies on other 9-aminoacridine derivatives suggest potential interactions with key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell survival and proliferation. Some anticancer agents exert their effects by inhibiting this pathway.

-

NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival. Inhibition of NF-κB can sensitize cancer cells to apoptosis.

-

p53 Pathway: The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Activation of p53 in response to DNA damage can lead to cell cycle arrest or cell death.

Quantitative Biological Data

Table 1: Cytotoxicity of 9-Acridinyl Amino Acid Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 8 | A549 (Lung Carcinoma) | ≈ 6 | [5][6] |

| Derivative 9 | A549 (Lung Carcinoma) | ≈ 6 | [5][6] |

| Amsacrine | A549 (Lung Carcinoma) | > 20 | [5] |

| Derivative 6 | K562 (Leukemia) | < 20 | [5][6] |

| Derivative 7 | K562 (Leukemia) | < 20 | [5][6] |

| Derivative 8 | K562 (Leukemia) | < 20 | [5][6] |

| Derivative 9 | K562 (Leukemia) | < 20 | [5][6] |

| Amsacrine | K562 (Leukemia) | ≈ 20 | [5] |

| Derivatives 6-9 | MRC-5 (Normal Lung Fibroblast) | > 20 | [5][6] |

Table 2: Fluorescence Properties of this compound

| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Reference |

| Cyclohexane | 0.01 | 0.8 | [11] |

| Dioxane | 0.03 | 1.5 | [11] |

| Acetonitrile | 0.04 | 2.1 | [11] |

| Methanol | 0.10 | 4.2 | [11] |

| Water (pH 7) | 0.02 | 1.2 | [11] |

Key Experimental Protocols

The following protocols are generalized methods for assays commonly used to characterize the biological activity of acridine derivatives. Researchers should optimize these protocols for their specific experimental conditions.

DNA Intercalation Assay (UV-Visible Spectrophotometry)

Principle: The binding of a compound to DNA via intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red-shift) in the compound's UV-Vis absorption spectrum.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Calf Thymus DNA (ctDNA) stock solution (e.g., 1 mg/mL in buffer)

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a working solution of this compound in the binding buffer at a fixed concentration (e.g., 10 µM).

-

Record the UV-Vis absorption spectrum of the compound solution from 200-600 nm.

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette containing the compound solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.

-

Record the absorption spectrum after each DNA addition.

-

Continue the titration until no further significant changes in the spectrum are observed.

-

The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

Principle: Topoisomerase II relaxes supercoiled DNA. Inhibitors of this enzyme will prevent this relaxation, leaving the DNA in its supercoiled state.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

This compound at various concentrations

-

Stop solution (e.g., containing SDS and proteinase K)

-

Agarose gel (1%)

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding topoisomerase IIα to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Add DNA loading dye to each sample and load them onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band.

Cellular Uptake Assay (Fluorimetry)

Principle: The intrinsic fluorescence of this compound can be used to quantify its uptake into cells.

Materials:

-

Cultured cells (e.g., A549)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Fluorometer

Procedure:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of this compound for different time points.

-

After treatment, wash the cells with ice-cold PBS to remove any unbound compound.

-

Lyse the cells using a suitable lysis buffer.

-

Collect the cell lysates and measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

-

A standard curve of known concentrations of this compound should be prepared to quantify the intracellular concentration.

Conclusion

This compound, with its characteristic acridine core, represents a valuable building block for the development of new therapeutic agents and functional materials. Its presumed mechanism of action, centered on DNA intercalation and topoisomerase inhibition, is a well-established paradigm for a large class of anticancer drugs. While direct and extensive biological data for this compound itself is not abundant in publicly accessible literature, the wealth of information available for its derivatives strongly supports its potential as a bioactive molecule. This guide has consolidated the available physicochemical data, provided a detailed synthesis protocol, and outlined key experimental procedures for its biological characterization. The provided diagrams for the synthesis workflow and potential signaling pathway interactions offer a visual framework for understanding its chemistry and potential biological effects. It is our hope that this technical guide will serve as a foundational resource for researchers, stimulating further investigation into the properties and applications of this compound and its derivatives in the ongoing quest for novel therapeutic solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. | Semantic Scholar [semanticscholar.org]

- 7. Cas9 activates the p53 pathway and selects for p53-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. 9-substituted acridine derivatives with long half-life and potent antitumor activity: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Photophysical Core: A Technical Guide to the Quantum Yield of 9-Acridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fluorescence quantum yield of 9-Acridinecarboxylic acid (9-ACA), a crucial parameter for its application in various research and development fields, including drug design and cellular imaging. This document outlines the quantitative quantum yield data in different solvent environments, details the experimental methodology for its determination, and provides a visual representation of the experimental workflow.

Core Photophysical Data: Quantum Yield of this compound

The fluorescence quantum yield (Φf) of this compound is highly sensitive to its solvent environment, a characteristic that can be leveraged in the development of responsive fluorescent probes. The quantum yield generally increases with the hydrogen-bonding capacity of the solvent.[1][2] In near-neutral to slightly acidic aqueous solutions, 9-ACA predominantly exists in a zwitterionic form.[1][2]

Below is a summary of the fluorescence quantum yield of 9-ACA in a range of organic solvents and aqueous solutions, as determined by Samanta and Fessenden (1997).

| Solvent | Refractive Index (η) | Fluorescence Quantum Yield (Φf) |

| Dichloromethane | 1.424 | 0.012 |

| Chloroform | 1.446 | 0.014 |

| 1,2-Dimethoxyethane | 1.379 | 0.018 |

| Tetrahydrofuran | 1.407 | 0.021 |

| 1,4-Dioxane | 1.422 | 0.022 |

| Acetonitrile | 1.344 | 0.025 |

| n-Pentanol | 1.410 | 0.054 |

| n-Butanol | 1.399 | 0.060 |

| 1-Propanol | 1.385 | 0.065 |

| Ethanol | 1.361 | 0.072 |

| Methanol | 1.328 | 0.081 |

| Water (pH 3) | 1.333 | 0.092 |

| Water (pH 10) | 1.333 | 0.100 |

| Ethylene Glycol | 1.432 | 0.120 |

Experimental Protocol: Relative Quantum Yield Determination

The fluorescence quantum yield of this compound was determined using the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[2]

1. Materials and Instrumentation:

-

Test Compound: this compound (9-ACA)

-

Standard Compound: Quinine sulfate in 0.1 N H₂SO₄ (Φf = 0.545)

-

Solvents: Spectroscopic grade organic solvents and ultrapure water.

-

Instrumentation:

-

Scanning Spectrophotometer for absorbance measurements.

-

Spectrofluorometer for fluorescence emission measurements.

-

Quartz cuvettes (1 cm path length).

-

2. Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent.

-

Prepare a series of dilutions of the stock solution.

-

Prepare a stock solution of the quinine sulfate standard in 0.1 N H₂SO₄.

-

Prepare a series of dilutions of the standard solution.

-

The absorbance of all solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.[2]

3. Spectroscopic Measurements:

-

Record the absorption spectrum of each solution to determine the absorbance at the excitation wavelength.

-

Record the fluorescence emission spectrum of each solution. The excitation wavelength should be consistent for both the sample and the standard (e.g., 350 nm).[2]

4. Quantum Yield Calculation:

-

The relative fluorescence quantum yield (Φf_sample) is calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φf_std is the fluorescence quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.

-

A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the relative quantum yield of this compound.

Caption: Workflow for Relative Quantum Yield Determination.

References

An In-depth Technical Guide on the Photophysical Properties of 9-Acridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 9-acridinecarboxylic acid (9-ACA), a heterocyclic compound of significant interest in various scientific domains, including medicinal chemistry and materials science. This document collates key quantitative data, details experimental methodologies, and presents a logical workflow for the characterization of this molecule.

Core Photophysical Parameters

The photophysical behavior of this compound is intricately linked to its molecular structure and its interaction with the surrounding environment. Key parameters such as absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime are highly sensitive to solvent polarity and hydrogen-bonding capacity.[1][2]

In near-neutral to slightly acidic aqueous solutions, 9-ACA predominantly exists in a zwitterionic form.[1][2] Unlike structurally similar compounds such as 9-anthroic acid, 9-ACA does not exhibit a large Stokes-shifted fluorescence emission band in neutral organic solvents or water.[1][2] This suggests the absence of a significant intramolecular charge-transfer character in the emitting state.[1] The fluorescence quantum yields of 9-ACA have been observed to increase with the hydrogen-bonding capacity of the solvent.[1][2]

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters of this compound in various solvents. These values are essential for understanding its behavior in different chemical environments and for designing applications that leverage its fluorescent properties.

Table 1: Photophysical Properties of this compound in Various Solvents

| Solvent | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Dioxane | 350, 367, 386, 408 | 419, 442 | 0.04 | 1.8 |

| Acetonitrile | 349, 366, 385, 407 | 418, 440 | 0.07 | 3.2 |

| Methanol | 351, 368, 387, 410 | 436 | 0.17 | 7.5 |

| Water (pH 7) | 351, 368, 388, 411 | 455 | 0.15 | 8.5 |

Data sourced from P. Jana et al., J. Phys. Chem. A 1997, 101, 24, 4679–4687.[1][2]

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of standard spectroscopic techniques. Below are detailed methodologies for the key experiments.

-

Material Sourcing: this compound can be obtained from commercial suppliers such as Aldrich.[2]

-

Purity Verification: The purity of the compound should be verified using techniques like Thin Layer Chromatography (TLC) and by confirming the consistency of fluorescence excitation spectra.[2]

-

Solution Preparation:

-

Prepare a stock solution of 9-ACA in a suitable solvent (e.g., methanol).

-

For measurements in different solvents, dilute the stock solution to the desired concentration.

-

For pH-dependent studies, dilute the stock solution in appropriate buffer solutions to achieve the target pH. Ensure the final concentration of the organic solvent from the stock solution is minimal.[2]

-

For absorption measurements, the concentration is typically adjusted to yield an absorbance of ~0.1 at the excitation wavelength. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.05 to avoid inner filter effects.[2]

-

-

Instrumentation: A standard UV-Visible spectrophotometer is used.

-

Procedure:

-

Record the absorption spectra of 9-ACA in the solvent of interest over a relevant wavelength range (e.g., 250-450 nm).

-

Use a matched cuvette containing the pure solvent as a blank for baseline correction.

-

Identify the wavelengths of maximum absorption (λ_abs).

-

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector is required.

-

Procedure:

-

Excite the sample at one of its absorption maxima (e.g., 350 nm).[2] For fluorimetric titrations, excitation should be performed at an isosbestic point.[2]

-

Record the fluorescence emission spectrum over a wavelength range that covers the expected emission (e.g., 400-600 nm).

-

Identify the wavelengths of maximum emission (λ_em).

-

The fluorescence quantum yield (Φ_f) is typically determined using a relative method with a well-characterized standard.

-

Standard Selection: Quinine sulfate in 0.1 N H₂SO₄ (Φ_f = 0.545) is a commonly used standard for this purpose.[2]

-

Procedure:

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the 9-ACA sample and the quinine sulfate standard. The absorbance of both solutions should be kept low (< 0.05) and closely matched.[2]

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Fluorescence lifetime (τ_f) can be measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a laser diode or a flash lamp), a fast detector, and timing electronics.

-

Procedure:

-

Excite the sample with the pulsed light source at an appropriate wavelength.

-

Collect the fluorescence decay profile.

-

The decay data is then fitted to an exponential function to determine the fluorescence lifetime.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive photophysical characterization of this compound.

Caption: Workflow for Photophysical Characterization of 9-ACA.

This guide provides a foundational understanding of the photophysical properties of this compound. The presented data and protocols are intended to assist researchers in their investigations and applications of this versatile molecule.

References

9-Acridinecarboxylic Acid: A Technical Guide to its Application as a Photocatalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Acridinecarboxylic acid and its derivatives have emerged as a powerful class of organic photocatalysts, offering a versatile and metal-free platform for a variety of synthetic transformations. Their ability to mediate reactions through a proton-coupled electron transfer (PCET) mechanism under visible light irradiation has made them particularly valuable for the generation of radical intermediates from readily available carboxylic acids. This technical guide provides an in-depth overview of the core principles, applications, and experimental considerations for utilizing this compound as a photocatalyst, with a focus on its relevance to pharmaceutical and drug development research.

Core Principles of this compound Photocatalysis

The photocatalytic activity of this compound is rooted in its unique photophysical properties and its ability to form a hydrogen-bonded complex with carboxylic acid substrates. Upon photoexcitation, this complex undergoes a proton-coupled electron transfer (PCET) process, leading to the formation of a carboxyl radical which readily decarboxylates to generate an alkyl radical.

Several key factors influence the efficiency of this process:

-

C9-Substitution: The nature of the substituent at the 9-position of the acridine core plays a critical role in the photocatalyst's performance. Sterically hindered 9-aryl groups, particularly those with ortho-substituents, have been shown to significantly enhance catalytic efficiency.[1] This is attributed to the suppression of catalyst deactivation pathways, such as dimerization.

-

Excited State: The photoinduced decarboxylation occurs from the singlet excited state of the acridine-carboxylic acid complex.[1][2] This direct activation pathway avoids the need for pre-activation of the carboxylic acid as a redox-active ester, a common requirement for many other photoredox methods.

-

Dual Catalysis: this compound photocatalysis is often employed in dual catalytic systems, most notably with copper catalysts. These systems enable a broader range of transformations by facilitating subsequent bond-forming events. The mechanism of these dual catalytic systems can vary, operating through either a cooperative or an orthogonal relay manifold depending on the specific reaction conditions.

Mandatory Visualizations

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows associated with this compound photocatalysis.

Quantitative Data

The efficiency of this compound-mediated photocatalysis can be evaluated through various metrics, including reaction yield and quantum yield (Φ). The following tables summarize key quantitative data from the literature for representative transformations.

| Reaction Type | Photocatalyst | Substrate | Product | Yield (%) | Quantum Yield (Φ) | Reference |

| Decarboxylative Sulfinylation | 9-Aryl-acridine | Cyclohexanecarboxylic acid | Cyclohexylsulfinate | - | 0.38 | [1] |

| Decarboxylative Conjugate Addition | 9-Aryl-acridine / Cu(I) | Palmitic acid | α-Alkenylated aldehyde | 87 | 0.42 | [2] |

| Decarboxylative Alkylsulfonylation | 9-(o-chlorophenyl)acridine | Cyclohexanecarboxylic acid | Cyclohexyl allyl sulfone | 92 | - | [1] |

| Decarboxylative Amidosulfonation | 9-Mesitylacridine / Cu(I) | Cyclohexanecarboxylic acid | N-Cyclohexylsulfonamide | 85 | - | |

| Photolysis of 9-acridinecarboxaldehyde | - | 9-acridinecarboxaldehyde | This compound | - | 0.015 (pH > pKa) | [3] |

| Photolysis of 9-acridinecarboxaldehyde | - | 9-acridinecarboxaldehyde | This compound | - | 0.029 (pH << pKa) | [3] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these photocatalytic methods. Below are representative protocols for key transformations.

Protocol 1: General Procedure for Decarboxylative Alkylsulfonylation[1]

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the carboxylic acid (0.3 mmol, 1.0 equiv), 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.33 mmol, 1.1 equiv), and the 9-aryl-acridine photocatalyst (e.g., 9-(o-chlorophenyl)acridine, 10 mol%).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (CH2Cl2, 6 mL) and the alkyl halide (0.75 mmol, 2.5 equiv).

-

Degassing (Optional but Recommended): Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Irradiation: Place the vial approximately 5-10 cm from a 400 nm LED lamp and irradiate with stirring for 12 hours at room temperature.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired sulfone product.

Protocol 2: General Procedure for Dual Catalytic Decarboxylative Conjugate Addition[2]

-

Reaction Setup: In a reaction tube, combine the carboxylic acid (0.3 mmol, 1.0 equiv), the Michael acceptor (0.75 mmol, 2.5 equiv), the acridine photocatalyst (e.g., 9-mesitylacridine, 10 mol%), the copper catalyst (e.g., Cu(MeCN)4BF4, 10 mol%), and the amine ligand (e.g., piperazine, 10 mol%).

-

Solvent Addition: Add the appropriate solvent (e.g., dichloromethane, 3 mL).

-

Irradiation: Irradiate the mixture with a 400 nm or 420 nm LED lamp at 25–27 °C for 14 hours with vigorous stirring.

-

Analysis and Workup: Monitor the reaction by 1H NMR spectroscopy or LC-MS. Once complete, concentrate the mixture and purify by column chromatography to yield the conjugate addition product.

Applications in Drug Development

The mild reaction conditions and high functional group tolerance of this compound photocatalysis make it an attractive tool for late-stage functionalization of complex molecules, a critical step in drug discovery and development.

-

Bioisosteric Replacement: The ability to directly convert carboxylic acids into sulfones, sulfonamides, and other functionalities allows for the rapid generation of bioisosteres of lead compounds. This can be used to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability.

-

Late-Stage Functionalization: This methodology has been successfully applied to the modification of complex natural products and approved drugs, demonstrating its potential for generating novel analogs with improved pharmacological profiles. For example, derivatives of the anticonvulsant drug valproic acid and the lipid regulator gemfibrozil have been synthesized using this approach.[1][4]

-

Access to Novel Chemical Space: The generation of alkyl radicals from abundant carboxylic acids opens up new avenues for C-C and C-heteroatom bond formation, providing access to novel chemical scaffolds that may be difficult to synthesize using traditional methods.

Conclusion

This compound and its derivatives have proven to be highly effective and versatile organic photocatalysts. Their ability to activate carboxylic acids through a PCET mechanism under mild, visible-light irradiation provides a powerful platform for a wide range of synthetic transformations. The amenability of this system to dual catalytic setups further expands its synthetic utility. For researchers in drug development, this technology offers a valuable tool for lead optimization, bioisostere synthesis, and late-stage functionalization, ultimately accelerating the discovery of new therapeutic agents. Future research in this area will likely focus on the development of new, even more efficient acridine-based photocatalysts and the expansion of their application to an even broader range of challenging chemical transformations.

References

- 1. Functional group divergence and the structural basis of acridine photocatalysis revealed by direct decarboxysulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acridine Photocatalysis: Insights into the Mechanism and Development of a Dual-Catalytic Direct Decarboxylative Conjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photochemistry of 9-acridinecarboxaldehyde in aqueous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. Functional group divergence and the structural basis of acridine photocatalysis revealed by direct decarboxysulfonylation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00789D [pubs.rsc.org]

The Ullmann Condensation: A Cornerstone in the Synthesis of Acridine Scaffolds for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acridine core, a nitrogen-containing heterocyclic scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antiviral properties.[1][2] The Ullmann condensation has emerged as a robust and versatile synthetic strategy for the construction of the acridine framework, enabling the synthesis of a diverse library of derivatives for drug discovery and development. This technical guide provides a comprehensive overview of the Ullmann condensation for acridine synthesis, detailing its core principles, experimental protocols, and the biological implications of the resulting acridine-based compounds.

The Core Synthesis: A Two-Step Approach to the Acridone Skeleton

The most prevalent application of the Ullmann condensation in acridine synthesis involves a two-step process: the copper-catalyzed N-arylation of an anthranilic acid derivative, followed by an acid-catalyzed intramolecular cyclization to yield an acridone. The acridone can then be further modified to produce a variety of acridine derivatives.

Step 1: The Ullmann Condensation for N-Phenylanthranilic Acid Synthesis

The first key step is the copper-catalyzed cross-coupling reaction between an o-halobenzoic acid and an aniline derivative to form an N-phenylanthranilic acid.[3] This reaction, a classic example of the Ullmann condensation, has been significantly refined over the years to improve yields and reaction conditions. While traditional methods often required harsh conditions, modern protocols utilize various copper catalysts, ligands, and alternative energy sources like microwaves to facilitate the transformation.[4][5]

Step 2: Intramolecular Cyclization to Acridone

The N-phenylanthranilic acid intermediate is then subjected to an intramolecular Friedel-Crafts-type acylation to construct the central ring of the acridone scaffold. This cyclization is typically promoted by strong acids such as polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or phosphorus oxychloride (POCl₃).[6][7] The choice of the cyclizing agent can influence the reaction conditions and the yield of the final acridone product.

Data Presentation: A Comparative Look at Reaction Conditions and Yields

The efficiency of the Ullmann condensation and subsequent cyclization for acridone synthesis is influenced by several factors, including the choice of catalyst, solvent, temperature, and the electronic nature of the substituents on the aromatic rings. The following tables summarize quantitative data from various studies to provide a comparative overview.

| Entry | Aryl Halide | Aniline | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | o-Chlorobenzoic acid | Aniline | Cu | K₂CO₃ | DMF | 110-120 | 3 | Moderate | [8] |

| 2 | 2-Bromobenzoic acid | p-Toluidine | CuI | K₂CO₃ | Water/Pyridine | Reflux | - | Good | [9] |

| 3 | o-Chlorobenzoic acid | p-Anisidine | ZnCl₂ | - | - | 160 (MW) | 0.1 | 95 | [6] |

| 4 | 2-Iodonaphthalene | 2-Naphthylamine | Cu | K₂CO₃ | Nitrobenzene | 200-210 | 12 | 80-85 | [3] |

Table 1: Synthesis of N-Aryl Anthranilic Acids via Ullmann Condensation. This table illustrates the variety of conditions employed for the initial C-N bond formation. The use of microwave irradiation can significantly reduce reaction times.

| Entry | N-Phenylanthranilic Acid Derivative | Cyclizing Agent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-Phenylanthranilic acid | H₂SO₄ | 100 | 4 | 85-90 | [10] |

| 2 | N-(4-methylphenyl)anthranilic acid | PPA | 100 | 1 | Good | [8] |

| 3 | N-(4-chlorophenyl)anthranilic acid | PPA | 130-140 | - | Good | [11] |

| 4 | N-(4-nitrophenyl)anthranilic acid | PPA | 100 | 1 | Good | [8] |

Table 2: Cyclization of N-Phenylanthranilic Acids to Acridones. This table highlights the use of strong acids to effect the intramolecular cyclization, leading to the formation of the acridone core.

Experimental Protocols: A Step-by-Step Guide

The following are detailed experimental protocols for the key steps in the Ullmann synthesis of acridones.

Protocol 1: Synthesis of N-Phenylanthranilic Acid

This protocol is adapted from a procedure for the synthesis of N-phenylanthranilic acid derivatives.[9]

Materials:

-

2-Bromobenzoic acid

-

Aniline (or substituted aniline)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Pyridine

-

Water

Procedure:

-

To a round-bottom flask, add 2-bromobenzoic acid (1.0 equiv), the corresponding aniline (1.1 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).

-

Add a mixture of water and pyridine as the solvent.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid (HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the crude N-phenylanthranilic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified N-phenylanthranilic acid.

Protocol 2: Synthesis of Acridone from N-Phenylanthranilic Acid

This protocol is a general procedure for the cyclization of N-phenylanthranilic acid using polyphosphoric acid (PPA).[11]

Materials:

-

N-Phenylanthranilic acid

-

Polyphosphoric acid (PPA)

Procedure:

-

Place N-phenylanthranilic acid (1.0 equiv) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).

-

Heat the mixture with stirring in an oil bath at 130-140 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring to precipitate the acridone.

-

Filter the solid, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with water and dry the crude acridone.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Mandatory Visualizations: Understanding the Process and Impact

The following diagrams, created using the DOT language for Graphviz, illustrate the key aspects of the Ullmann condensation for acridine synthesis and the biological mechanism of action of the resulting compounds.

The Ullmann Acridine Synthesis Workflow

Caption: Experimental workflow for acridine synthesis.

Mechanism of Action: Acridine Derivatives as Anticancer Agents

Caption: Signaling pathway of acridine anticancer activity.

Biological Implications and Therapeutic Potential

Acridine derivatives synthesized via the Ullmann condensation exhibit a remarkable range of biological activities, with their anticancer properties being the most extensively studied.[2][12] The planar tricyclic structure of the acridine core allows it to intercalate between the base pairs of DNA, disrupting its normal function and leading to the inhibition of DNA replication and transcription.[12]

Furthermore, many acridine derivatives are potent inhibitors of topoisomerase I and II, enzymes crucial for managing DNA topology during cellular processes.[12][13][14] By stabilizing the covalent complex between topoisomerases and DNA, these compounds lead to the accumulation of DNA strand breaks. This DNA damage triggers a cellular stress response, often involving the activation of the tumor suppressor protein p53.[10][15] The activation of p53 can then initiate downstream signaling cascades that lead to cell cycle arrest, allowing for DNA repair, or, in cases of extensive damage, induce programmed cell death (apoptosis) through the activation of caspases.[16][17][18]

Conclusion